1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea
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Overview
Description
1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is an organic compound that belongs to the class of ureas. This compound features a phenyl ring substituted with a dimethylamino group and an indole ring substituted with an ethyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 4-(dimethylamino)aniline with 1-ethyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-pyrrol-3-yl)urea
- 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-benzimidazol-3-yl)urea
Uniqueness
1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the dimethylamino group and the indole ring can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(1-ethylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-23-13-17(16-7-5-6-8-18(16)23)21-19(24)20-14-9-11-15(12-10-14)22(2)3/h5-13H,4H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUONCEIJEOCEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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